(R)-2-Hydroxy-3-sulfopropanoic acid

Description

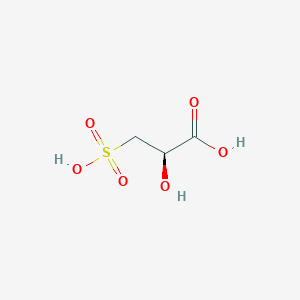

(R)-2-Hydroxy-3-sulfopropanoic acid (CAS: 23315-29-9) is a chiral sulfonic acid derivative with the molecular formula C₃H₆O₆S and a molecular weight of 170.14 g/mol . Its structure features a hydroxyl (-OH) group at the second carbon and a sulfonic acid (-SO₃H) group at the third carbon of the propanoic acid backbone, with stereochemical specificity at the hydroxyl-bearing carbon (R-configuration). This compound is also known as (2R)-3-sulfolactic acid, highlighting its structural similarity to lactic acid but with a sulfonic acid substitution .

The compound’s high acidity (due to the strongly ionizable sulfonic acid group) and hydrophilicity make it distinct from simpler hydroxy acids.

Properties

Molecular Formula |

C3H6O6S |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3-sulfopropanoic acid |

InChI |

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 |

InChI Key |

CQQGIWJSICOUON-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)O)S(=O)(=O)O |

Isomeric SMILES |

C([C@@H](C(=O)O)O)S(=O)(=O)O |

Canonical SMILES |

C(C(C(=O)O)O)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lactic Acid ((R)-2-Hydroxypropanoic Acid)

- Molecular Formula : C₃H₆O₃

- Key Features : Lacks the sulfonic acid group, containing only a hydroxyl and carboxylic acid group.

- Comparison: The absence of the sulfonic acid group reduces acidity (pKa ~3.86 for lactic acid vs. sulfonic acid’s pKa ~1–2). Lactic acid is less hydrophilic and widely used in food, pharmaceutical, and biodegradable polymer industries. The sulfonic acid substitution in (R)-2-hydroxy-3-sulfopropanoic acid enhances its ionic character, making it more suited for applications requiring strong acidity or solubility in polar solvents .

3-Hydroxy-2-phenylpropanoic Acid

- Molecular Formula : C₉H₁₀O₃

- Key Features : Contains a phenyl group at the second carbon and a hydroxyl group at the third carbon.

- Comparison: The phenyl group introduces hydrophobicity and aromaticity, contrasting sharply with the sulfonic acid’s hydrophilicity. This compound’s applications likely involve organic synthesis or as a chiral building block for pharmaceuticals, whereas this compound’s functionality is more aligned with ionic interactions or catalysis .

(2R)-2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic Acid

- Molecular Formula : C₈H₁₂O₄

- Key Features : A tetrahydrofuran (THF) ring substituent at the third carbon.

(R)-2-Amino-3-(2-hydroxyphenyl)propanoic Acid Hydrochloride

- Molecular Formula: C₉H₁₁NO₃·HCl

- Key Features: An amino (-NH₂) group replaces the hydroxyl at the second carbon, with a hydroxyphenyl group at the third carbon.

- This contrasts with this compound’s sulfonic acid group, which prioritizes ionic solubility over direct bioactivity .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Differences from Target Compound |

|---|---|---|---|---|

| This compound | C₃H₆O₆S | 170.14 | -OH, -SO₃H, -COOH | Reference compound |

| Lactic acid | C₃H₆O₃ | 90.08 | -OH, -COOH | No sulfonic acid group; lower acidity |

| 3-Hydroxy-2-phenylpropanoic acid | C₉H₁₀O₃ | 166.18 | -OH, -COOH, phenyl | Hydrophobic phenyl substitution |

| (2R)-2-Hydroxy-3-(THF)propanoic acid | C₈H₁₂O₄ | 160.17 | -OH, -COOH, THF ring | Cyclic ether substituent; non-acidic |

| (R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid HCl | C₉H₁₁NO₃·HCl | 217.65 | -NH₂, -COOH, hydroxyphenyl | Amino group; pharmaceutical focus |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.